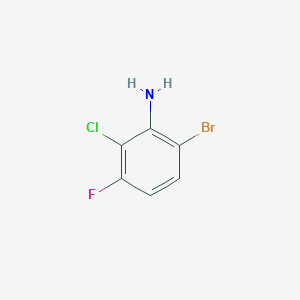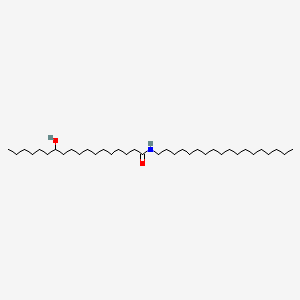
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a fluorobenzyl group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene typically involves the bromination of 1-((4-fluorobenzyl)oxy)-4-methylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-((4-fluorobenzyl)oxy)-4-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 2-amino-1-((4-fluorobenzyl)oxy)-4-methylbenzene.
Oxidation: 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzoic acid.
Reduction: 1-((4-fluorobenzyl)oxy)-4-methylbenzene.
Aplicaciones Científicas De Investigación
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the creation of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: The compound may be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Mecanismo De Acción
The mechanism by which 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with only bromine and fluorine substituents.
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-1-((4-fluorobenzyl)oxy)-4-isopropylbenzene: Contains an isopropyl group instead of a methyl group.
Uniqueness
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both bromine and fluorine atoms can enhance its utility in cross-coupling reactions and other synthetic transformations.
Propiedades
Número CAS |
405-11-8 |
|---|---|
Fórmula molecular |
C14H12BrFO |
Peso molecular |
295.15 g/mol |
Nombre IUPAC |
2-bromo-1-[(3-fluorophenyl)methoxy]-4-methylbenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-5-6-14(13(15)7-10)17-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 |
Clave InChI |
CTKOAIHHDLSNPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14128924.png)
![{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid](/img/structure/B14128927.png)



![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)






![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)
